2-Piperidinomethyl-2'-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is well-documented in the provided papers. For instance, novel piperidine appended dibenzo[b,d]thiophene-1,2,3-triazoles were synthesized using azide-alkyne click chemistry, indicating the versatility of piperidine in forming various heterocyclic compounds . Another paper describes the synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives, which shows the incorporation of piperidine into complex molecules with potential antileukemic activity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, as seen in the 2:1 complex of 1-piperidineacetic acid and p-hydroxybenzoic acid, which was studied using X-ray, FTIR, NMR, and DFT methods . This indicates that piperidine can form stable complexes with other molecules, which is important for understanding its interactions in biological systems.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . This demonstrates the reactivity of piperidine-containing compounds under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their structure and substituents. The paper on the complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid and water provides insights into the hydrogen bonding interactions and spectroscopic properties of such complexes . Additionally, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride is mentioned as a potent reagent for activating thioglycosides, which is relevant for understanding the chemical behavior of piperidine in synthetic applications .
Scientific Research Applications
1. Photostabilization in Polyolefins
2-Piperidinomethyl-2'-trifluoromethylbenzophenone derivatives have been studied for their role in the thermal and photostabilizing action of 2-hydroxybenzophenone in polypropylene and high-density polyethylenes. These compounds demonstrate effective thermal (oven ageing and melt) and light stabilization in polyolefin systems, acting as photothermal antioxidants (Allen et al., 1993).
2. Synthesis of Pharmaceuticals
Compounds containing a this compound structure are key intermediates in synthesizing neuroleptic agents such as Fluspirilen and Penfluridol. These agents often contain a 4,4-bis(p-fluorophenyl)butyl group linked to a nitrogen atom in piperidine or related moieties (Botteghi et al., 2001).
3. Oxytocic Activity
Piperidinomethyl derivatives, including 2-piperidinomethyl derivatives of phenols, have been tested for oxytocic activity. These compounds exhibited high activity, surpassing that of ergometrine, and were more effective in piperidinomethyl derivatives than in derivatives formed with other bases (Cohen et al., 1957).
4. Corrosion Inhibition
This compound derivatives have shown potential as corrosion inhibitors for N80 steel in hydrochloric acid. Their inhibitory efficiency increases with the concentration and decreases with temperature rise (Yadav et al., 2016).
5. Protoporphyrinogen IX Oxidase Inhibition
Compounds with trifluoromethyl-substituted structures, including those similar to this compound, have been studied as protoporphyrinogen IX oxidase inhibitors. Their crystal structures reveal insights into the interaction mechanisms and potential applications in biochemical pathways (Li et al., 2005).
Safety and Hazards
The safety data sheet for 2-Piperidinomethyl-2’-trifluoromethylbenzophenone suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It also recommends wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)18-11-5-4-10-17(18)19(25)16-9-3-2-8-15(16)14-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJCRVUDSFDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643604 |
Source
|
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898773-51-8 |
Source
|
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.